

Spectroscopic Profile of 4-Amino-2-(trifluoromethyl)acetanilide: A Technical Guide

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Compound of Interest

Compound Name:	4-Amino-2-(trifluoromethyl)acetanilide
Cat. No.:	B161694

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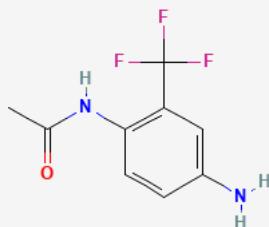
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Amino-2-(trifluoromethyl)acetanilide** (CAS No. 134514-34-4). The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Compound Information

Property	Value
IUPAC Name	N-[4-amino-2-(trifluoromethyl)phenyl]acetamide[1]
Synonyms	4-Amino-2-(trifluoromethyl)acetanilide, 4'-Amino-2'-(trifluoromethyl)acetanilide
CAS Number	134514-34-4[1]
Molecular Formula	C ₉ H ₉ F ₃ N ₂ O[1]
Molecular Weight	218.18 g/mol [1]

Chemical Structure



Spectroscopic Data

While publicly available, comprehensive peak-listed spectroscopic data for **4-Amino-2-(trifluoromethyl)acetanilide** is limited, this section outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine and amide protons, and the methyl protons of the acetamido group.

Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic H (position 5)	6.8 - 7.0	Doublet of Doublets	ortho: ~8-9 Hz, meta: ~2-3 Hz
Aromatic H (position 3)	6.9 - 7.1	Doublet	meta: ~2-3 Hz
Aromatic H (position 6)	7.2 - 7.4	Doublet	ortho: ~8-9 Hz
Amine (-NH ₂)	3.5 - 4.5	Broad Singlet	-
Amide (-NH)	9.0 - 10.0	Singlet	-
Methyl (-CH ₃)	2.0 - 2.2	Singlet	-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium, Doublet
N-H Stretch (Amide)	3200 - 3400	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Methyl)	2850 - 3000	Medium
C=O Stretch (Amide I)	1660 - 1690	Strong
N-H Bend (Amide II)	1510 - 1570	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong
C-F Stretch (Trifluoromethyl)	1100 - 1350	Strong
C-N Stretch	1200 - 1350	Medium

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to yield a molecular ion peak and several characteristic fragment ions.

m/z	Assignment	Relative Intensity
218	$[M]^+$ (Molecular Ion)	Moderate
176	$[M - \text{CH}_2\text{CO}]^+$	High
159	$[M - \text{NH}_2\text{COCH}_3]^+$	Moderate
147	$[M - \text{CF}_3]^+$	Moderate
43	$[\text{CH}_3\text{CO}]^+$	High

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy

Objective: To obtain a high-resolution ^1H NMR spectrum.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Amino-2-(trifluoromethyl)acetanilide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid exchange of the amine and amide protons.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker, 300 MHz or higher).
- Data Acquisition:
 - Record the spectrum at a standard temperature (e.g., 298 K).

- Acquire the free induction decay (FID) over a spectral width appropriate for aromatic and aliphatic protons (e.g., -2 to 12 ppm).
- Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
 - Integrate the signals and analyze the multiplicities and coupling constants.

IR Spectroscopy

Objective: To obtain a high-quality FTIR spectrum of the solid material.

Methodology (KBr Pellet Technique):

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **4-Amino-2-(trifluoromethyl)acetanilide** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm^{-1}).

- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

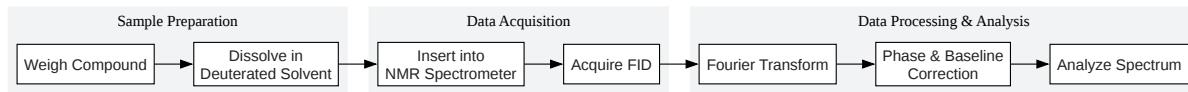
Objective: To determine the mass-to-charge ratio of the molecular ion and its primary fragments.

Methodology (Electron Ionization):

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source.
- Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

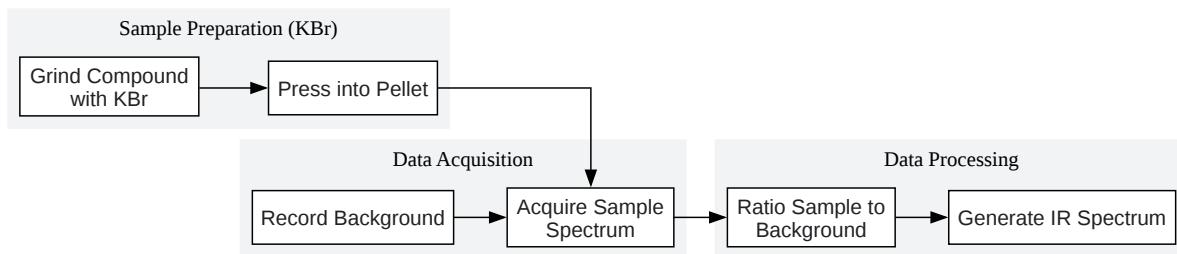
Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

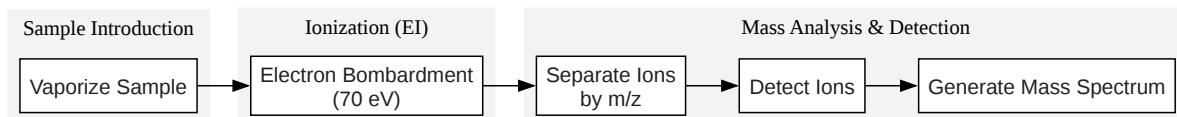


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Caption: General workflow for NMR spectroscopy.

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Caption: General workflow for FTIR spectroscopy (KBr pellet method).

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Caption: General workflow for Mass Spectrometry (Electron Ionization).

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References

- 1. N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | C9H9F3N2O | CID 2735954 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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